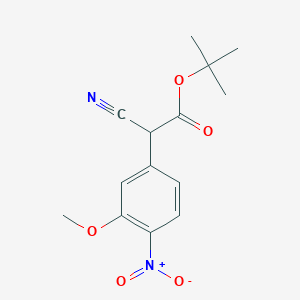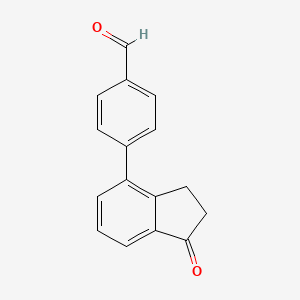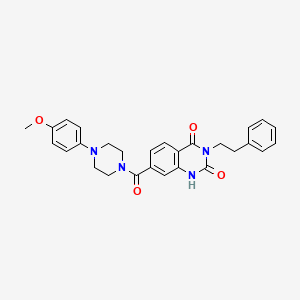![molecular formula C17H14N2O2 B14095850 2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B14095850.png)
2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)ethenyl]-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-methoxyphenyl group through an ethenyl linkage. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)ethenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.
類似化合物との比較
Similar Compounds
- 2-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium
- 2-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
- 2-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-chlorobenzenesulfonate
Uniqueness
2-[2-(4-Methoxyphenyl)ethenyl]-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. The compound’s structure allows for diverse modifications, making it a versatile molecule for various applications.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-11H,1H3,(H,18,19,20) |
InChIキー |
LSZNCJFMLYCZKP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095777.png)
![2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol](/img/structure/B14095780.png)


![44-Amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B14095804.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B14095806.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14095834.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14095844.png)
![3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid](/img/structure/B14095853.png)

![N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine](/img/structure/B14095863.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095865.png)
